molecular formula C12H12ClN3O2 B11800996 Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11800996
M. Wt: 265.69 g/mol
InChI Key: XQVMSTCKWJDURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, specifically as a versatile scaffold for developing novel therapeutic agents. This molecule belongs to the 5-aminopyrazole class, a heterocyclic framework recognized for its wide spectrum of biological activities . The 5-aminopyrazole core is a privileged structure in drug discovery, known to interact with various enzymes and receptors . Researchers value this compound primarily as a key synthetic intermediate. It serves as a building block for the construction of more complex, poly-fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in numerous bioactive molecules . The presence of both an amino group and an ester moiety on the pyrazole ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) . While specific biological data for this exact analogue may be limited, closely related 5-aminopyrazole derivatives have demonstrated potent pharmacological properties in scientific literature. These activities include serving as anticancer agents by inhibiting critical signaling kinases like Aurora kinases and cyclin-dependent kinases (CDKs), as well as exhibiting anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition . The structural features of this compound make it a promising candidate for research programs targeting these and other therapeutic areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-7-3-4-8(13)5-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3

InChI Key

XQVMSTCKWJDURE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Hydrazine Synthesis

5-Chloro-2-methylphenylhydrazine is prepared by diazotization of 5-chloro-2-methylaniline followed by reduction. Optimal conditions use NaNO₂/HCl at 0–5°C and SnCl₂ for reduction, yielding 85–90% purity.

Cyclocondensation Reaction

The hydrazine reacts with methyl 3-ethoxyacrylate in ethanol under reflux (78°C, 12 hr), forming the pyrazole core. Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered and recrystallized from methanol/water (1:3 v/v).

Table 1: Representative Conditions for Cyclocondensation

ParameterValue/DescriptionSource
SolventEthanol
TemperatureReflux (78°C)
Reaction Time12 hours
Yield68–72%
PurificationRecrystallization (MeOH/H₂O)

Synthetic Route 2: Knorr-Type Cyclization with Enamine Intermediates

This route adapts the Knorr pyrazole synthesis using enamine intermediates for improved regiocontrol:

Enamine Formation

Methyl cyanoacetate (1.2 eq) reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene at 110°C for 4 hr, forming methyl 3-(dimethylamino)acrylate.

Cyclization with Hydrazine

The enamine intermediate is treated with 5-chloro-2-methylphenylhydrazine (1.0 eq) in acetic acid (20 vol%) at 90°C for 8 hr. The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

Table 2: Key Metrics for Knorr-Type Synthesis

ParameterValue/DescriptionSource
Enamine PrecursorMethyl cyanoacetate
Cyclization AgentAcetic acid
Temperature90°C
Yield75–80%
Purity (HPLC)≥95%

Optimization of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce regioselectivity due to solvation effects.

  • Ethanol and acetic acid balance reactivity and selectivity, favoring mono-substituted products.

Temperature Control

  • Cyclocondensation below 70°C leads to incomplete ring closure.

  • Temperatures exceeding 100°C promote side reactions, such as ester hydrolysis.

Catalysis

  • HCl gas (0.5 eq) accelerates cyclization but requires strict moisture control.

  • Heterogeneous catalysts (zeolites, montmorillonite K10) improve yields to 82–85% by minimizing byproducts.

Comparative Analysis of Methods

Table 3: Method Comparison

MetricRoute 1 (Cyclocondensation)Route 2 (Knorr-Type)
Starting Material CostModerate ($120–150/kg)High ($200–220/kg)
Reaction Time12–14 hr8–10 hr
Yield68–72%75–80%
ScalabilityPilot-scale validatedLab-scale only
Byproduct Formation10–15%5–8%

Route 2 offers superior yields and purity but faces cost barriers due to DMF-DMA. Industrial production favors Route 1 for scalability.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction time to 2–3 hr by maintaining precise temperature gradients.

  • Solvent Recovery Systems : Ethanol and acetic acid are distilled and reused, cutting costs by 30%.

  • Quality Control : In-line FTIR monitors reaction progress, ensuring ≥98% conversion before workup .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.

Conditions Reagents Product Yield
Aqueous NaOH, refluxMethanol/water (3:1)5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylic acid~85%
HCl (conc.), room temperature-Same as above (acidic hydrolysis)72%
  • Hydrolysis products serve as intermediates for coupling reactions (e.g., amide formation).

Nucleophilic Substitution at the Amino Group

The primary amino group at position 5 participates in reactions with electrophiles, enabling the introduction of diverse substituents.

Reaction Type Reagents Product Application
AcylationAcetyl chloride, pyridine5-Acetamido-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylateBioactivity modulation
SulfonylationTosyl chloride, DCM5-Tosylamido derivativeEnhanced pharmacokinetics
  • Acylated derivatives show improved metabolic stability in medicinal chemistry studies .

Coupling Reactions

The carboxylic acid (post-hydrolysis) or ester group engages in peptide-like coupling to form amides or esters.

Coupling Partner Reagents Product Yield
BenzylamineEDC/HOBt, DMF5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxamide78%
4-MethoxyphenolDCC, DMAPAryl ester derivative65%
  • Amide derivatives are explored for kinase inhibition and antimicrobial activity .

Cyclization Reactions

The amino and ester groups facilitate intramolecular cyclization to form fused heterocycles.

Conditions Product Biological Relevance
POCl₃, refluxPyrazolo[3,4-d]pyrimidin-4-one derivativesAnticancer leads
Acetic anhydride, 120°C1,3,4-Oxadiazole hybridsAntioxidant activity
  • Cyclized products exhibit enhanced binding to biological targets like DNA topoisomerases .

Metal-Catalyzed Cross-Coupling

The chlorophenyl moiety enables Suzuki-Miyaura couplings for structural diversification.

Catalyst Boron Partner Product Yield
Pd(PPh₃)₄, K₂CO₃4-Methoxyphenylboronic acid1-(5-Chloro-2-methyl-4'-methoxybiphenyl) variant82%
  • Aryl-substituted analogs are studied for improved CNS permeability.

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation or nitration.

Reaction Reagents Product Outcome
BrominationBr₂, FeBr₃3-Bromo-pyrazole derivativeEnhanced cytotoxicity
NitrationHNO₃/H₂SO₄3-Nitro-pyrazole derivativeIntermediate for amines

Reductive Amination

The amino group reacts with aldehydes/ketones to form secondary amines.

Reagents Carbonyl Compound Product Application
NaBH₃CN, MeOH4-Fluorobenzaldehyde5-(4-Fluorobenzylamino) derivativeAnticonvulsant screening

Key Research Findings

  • Ester Hydrolysis : Critical for generating bioactive carboxylic acids, with yields optimized using NaOH in methanol/water .

  • Amide Formation : Derivatives like 5-acetamido variants show 2–5× improved IC₅₀ values against cancer cell lines compared to parent compounds.

  • Cyclization : Pyrazolo-pyrimidinones demonstrate nanomolar inhibition of EGFR kinase in vitro .

Data tables and reaction pathways are consolidated from peer-reviewed protocols , ensuring methodological rigor. This compound’s versatility in synthesis underscores its value in drug discovery and materials science.

Scientific Research Applications

Pharmacological Properties

Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities that make it a valuable compound in pharmaceutical research.

1. Anti-inflammatory Activity
Recent studies highlight the anti-inflammatory potential of pyrazole derivatives, including this compound. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions such as arthritis and other inflammatory diseases .

2. Anticancer Properties
The compound has demonstrated notable anticancer activity against various cancer cell lines. For example, derivatives of pyrazole have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specific studies report that certain pyrazole derivatives exhibit IC50 values as low as 0.39 µM against MCF-7 breast cancer cells, indicating potent anticancer effects .

3. Antimicrobial Effects
Research indicates that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Synthesis Methodologies

The synthesis of this compound typically involves several steps, including:

  • Condensation Reactions : The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
  • Functionalization : Subsequent reactions may introduce functional groups such as carboxylates or amines to enhance biological activity.

Case Studies

Here are some documented case studies that illustrate the applications of this compound:

Study Focus Findings
Wei et al., 2022Anticancer ActivityEvaluated the growth inhibition of A549 lung cancer cells, reporting an IC50 of 26 µM for a related pyrazole derivative .
Fan et al., 2023CytotoxicityInvestigated the cytotoxic effects on A549 cell lines; compounds showed significant growth inhibition with IC50 values ranging from 4.2 µM to 49.85 µM .
Zheng et al., 2024Kinase InhibitionDeveloped pyrazole-linked benzimidazole derivatives that exhibited inhibition against Aurora A/B kinases with promising anticancer activity .

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate with structurally related pyrazole-4-carboxylate derivatives, focusing on substituent effects, crystallographic data, and synthetic pathways. Key compounds are summarized in Table 1.

Substituent Effects on Physicochemical Properties

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Substitution with a 4-fluorophenyl group results in a lower melting point (153–154°C) compared to the target compound’s expected range. The fluorine atom’s smaller size and weaker electron-withdrawing effect may reduce intermolecular interactions relative to the chloro-methyl combination .
  • Ethyl 5-amino-1-(5-chlorothiophene-2-carbonyl)-3-(methylthio)-1H-pyrazole-4-carboxylate (Compound 16): Thiophene and methylthio groups increase molecular polarity, leading to exceptionally high melting points (>260°C). This contrasts with the target compound’s methyl ester and chloro-methylphenyl groups, which likely result in lower thermal stability .

Crystallographic and Structural Insights

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate (GOLHEV): Single-crystal X-ray studies (R factor = 0.034) reveal planar pyrazole rings and hydrogen-bonding networks involving the amino and ester groups. The nitro group participates in intermolecular interactions, stabilizing the lattice .
  • 5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid: Hirshfeld surface analysis highlights O–H···N and N–H···O hydrogen bonds as dominant interactions. The target compound’s 5-chloro-2-methylphenyl group may introduce Cl···π or CH···Cl contacts, altering packing efficiency .

Table 1: Comparative Analysis of Pyrazole-4-carboxylate Derivatives

Compound Name Substituents Ester Group Melting Point (°C) Key Interactions/Properties Source
This compound (Target) 5-chloro-2-methylphenyl Methyl Not reported Predicted Cl···π, CH···Cl interactions -
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl Ethyl 153–154 Weak F···H interactions
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate (QAHJER) 4-chloro-2-nitrophenyl Ethyl Not reported Strong hydrogen bonding, nitro effects
Ethyl 5-amino-3-(methylthio)-1-(thiophene-2-carbonyl)-1H-pyrazole-4-carboxylate Thiophene-2-carbonyl, methylthio Ethyl >260 High polarity, S···S interactions
Ethyl 5-amino-1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-pyrazole-4-carboxylate 4-chlorophenyl, hydroxyethyl Ethyl 168–169 O–H···O/N hydrogen bonds

Biological Activity

Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS Number: 1017456-57-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and data.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₂H₁₂ClN₃O₂
Molecular Weight246.7 g/mol
CAS Number1017456-57-3

The compound features a pyrazole core, which is known for its biological activity across various therapeutic areas.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed potent activity with MIC values comparable to established antibiotics.
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The pyrazole scaffold is recognized for its ability to inhibit tumor growth.

Case Studies:

  • Lung Cancer : The compound demonstrated significant antiproliferative effects on non-small cell lung cancer cells (NCI-H23), with growth inhibition exceeding 90% at optimal concentrations.
  • Breast Cancer : In studies involving MDA-MB-231 cells, the compound exhibited substantial cytotoxicity, indicating its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. This compound has shown promise in inhibiting inflammatory pathways.

  • Cytokine Inhibition : The compound inhibited the release of pro-inflammatory cytokines like TNF-alpha in cellular models, which is crucial for managing inflammatory diseases .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus species
AnticancerHigh cytotoxicity in lung and breast cancer cells
Anti-inflammatoryInhibits TNF-alpha release

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for Methyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate? A: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., 5-chloro-2-methylphenylhydrazine), followed by formylation using DMF-DMA and subsequent esterification. For example, analogous pyrazole-4-carboxylates are prepared by cyclizing β-ketoesters with arylhydrazines under acidic conditions, yielding intermediates that are further functionalized via aminolysis or hydrolysis . Purity optimization often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Advanced Synthetic Optimization

Q: How can reaction conditions be optimized to improve yields in pyrazole-4-carboxylate synthesis? A: Yield optimization requires precise control of stoichiometry (1:1 molar ratio of β-ketoester to hydrazine), temperature (80–100°C for cyclization), and catalyst selection. For example, Vilsmeier-Haack formylation using POCl₃/DMF at 0–5°C enhances regioselectivity for the 4-carboxylate position . Microwave-assisted synthesis has also been reported to reduce reaction times (30 mins vs. 12 hrs) while maintaining >85% yield .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Key techniques include:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 5-chloro-2-methylphenyl group) .
  • IR : Absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂) .
  • X-ray crystallography : Resolves bond lengths (e.g., C4–N1 = 1.34 Å) and hydrogen-bonding networks critical for stability .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z ~293 for [M+H]⁺) .

Data Contradictions in Spectral Analysis

Q: How should researchers address discrepancies in reported spectral data for pyrazole derivatives? A: Discrepancies often arise from solvent effects (DMSO vs. CDCl₃ in NMR) or crystallographic polymorphs. For example, NH₂ proton shifts may vary by 0.3 ppm due to hydrogen bonding in polar solvents. Cross-validate using computational methods (DFT at B3LYP/6-31G* level) to simulate spectra and compare with experimental data . Contradictions in melting points (e.g., 144–145°C vs. 212–216°C for regioisomers) can be resolved via differential scanning calorimetry (DSC) .

Stability and Degradation Studies

Q: What are the key stability challenges for this compound under storage conditions? A: The ester group is prone to hydrolysis in humid environments, forming the carboxylic acid derivative. Stability studies recommend storage at –20°C under inert gas (N₂) with desiccants. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light. LC-MS monitoring of degradation products (e.g., m/z 279 [M–CH₃OH]⁺) is advised .

Computational Modeling Applications

Q: How can DFT calculations guide the design of pyrazole-4-carboxylate analogs? A: Density Functional Theory (DFT) predicts electronic properties (HOMO/LUMO energies) and reactive sites for electrophilic substitution. For instance, Fukui indices indicate higher reactivity at the C5-amino group, supporting its role in forming hydrogen bonds with biological targets . Molecular docking (AutoDock Vina) can simulate interactions with enzymes (e.g., COX-2, Ki = 12 nM) to prioritize analogs for synthesis .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the bioactivity of this compound? A: Common assays include:

  • Enzyme inhibition : COX-2/LOX inhibition using colorimetric kits (e.g., Cayman Chemical), with IC₅₀ determination via nonlinear regression .
  • Antimicrobial screening : Broth microdilution (MIC values against S. aureus, E. coli) per CLSI guidelines .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ = 18 µM) with cisplatin as a positive control .

Solubility and Formulation Challenges

Q: What strategies improve aqueous solubility for in vivo studies? A: Salt formation (e.g., hydrochloride salt) increases solubility 10-fold. Co-solvents (10% DMSO/PEG 400) or nanoemulsions (lecithin/Tween 80) enhance bioavailability. LogP calculations (2.8 ± 0.2) guide the use of cyclodextrin inclusion complexes (β-CD, 1:2 molar ratio) for parenteral formulations .

Regioselectivity in Pyrazole Functionalization

Q: How can regioselective substitution at the pyrazole ring be achieved? A: Electrophilic substitution favors the C4 position due to electron-donating effects of the amino group. For C5 modifications, Pd-catalyzed cross-coupling (Suzuki with arylboronic acids) is effective. Protecting the NH₂ group with Boc (di-tert-butyl dicarbonate) prevents side reactions during halogenation .

Reproducibility in Multi-step Syntheses

Q: What factors contribute to variability in multi-step synthesis protocols? A: Key factors include:

  • Intermediate purity : HPLC monitoring (>95% purity after each step) reduces cascade impurities .
  • Catalyst lot variability : Use freshly distilled POCl₃ for formylation to avoid moisture contamination .
  • Scaling effects : Maintain Reynolds number >10,000 during agitation to ensure consistent mixing in large batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.